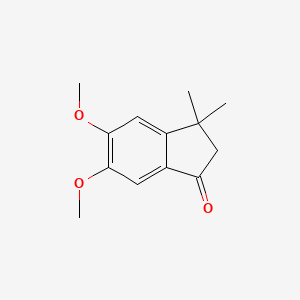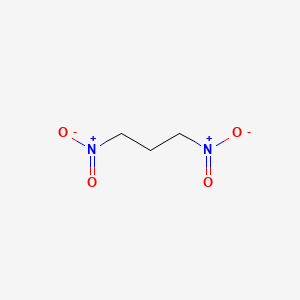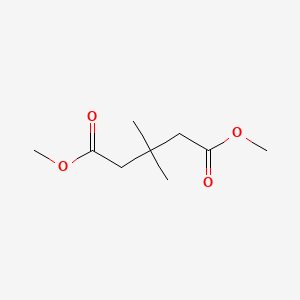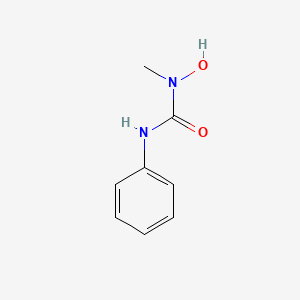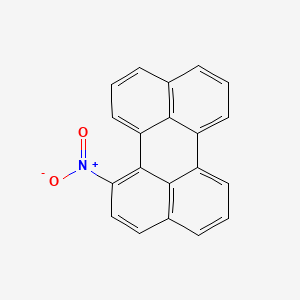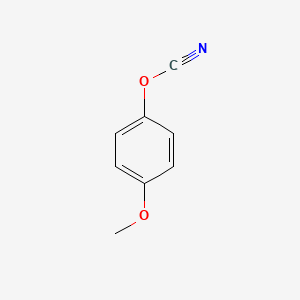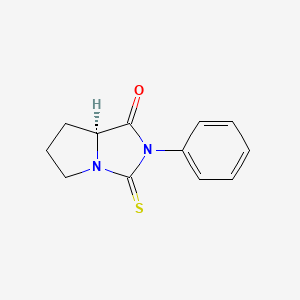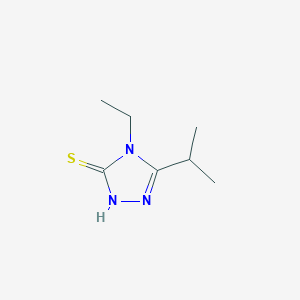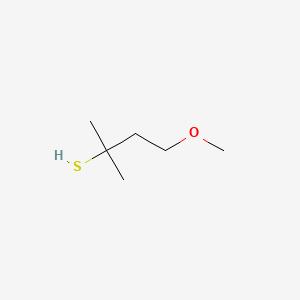
4-Methoxy-2-methyl-2-butanethiol
Overview
Description
4-Methoxy-2-methyl-2-butanethiol is an organic sulfur compound with the molecular formula C6H14OS . It is known for its characteristic black-currant-like odor, which makes it a notable aroma compound in various applications . This compound is also referred to as 4-methoxy-2-methylbutane-2-thiol or 2-butanethiol, 4-methoxy-2-methyl- .
Mechanism of Action
Target of Action
4-Methoxy-2-methyl-2-butanethiol, also known as 4-Methoxy-2-methylbutane-2-thiol, is a sulfur-containing aroma compound . It belongs to the class of volatile thiols . The primary target of this compound is the olfactory receptors in the nose, where it imparts a characteristic black-currant like odor .
Result of Action
The primary result of the action of this compound is the perception of a black-currant like odor . This can contribute to the overall sensory experience of a food or beverage, and may have implications for flavor and product development.
Preparation Methods
The synthesis of 4-methoxy-2-methyl-2-butanethiol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-2-methyl-2-butanone with hydrogen sulfide in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Methoxy-2-methyl-2-butanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it back to its corresponding alcohol or hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the thiol group is replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include mild temperatures (20-80°C) and solvents like ethanol or dichloromethane . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methoxy-2-methyl-2-butanethiol has a wide range of scientific research applications:
Biology: The compound’s unique aroma properties make it useful in studying olfactory receptors and sensory perception.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel drugs targeting sulfur-containing compounds.
Industry: It is employed as a flavoring agent in the food industry due to its distinctive odor profile.
Comparison with Similar Compounds
4-Methoxy-2-methyl-2-butanethiol can be compared with other similar compounds, such as:
- 4-Methoxy-2-methylbutane-2-thiol
- 2-Butanethiol, 4-methoxy-2-methyl-
- 4-Methoxy-2-methyl-2-mercaptobutane
These compounds share similar structural features but may differ in their reactivity, odor profile, and applications. The uniqueness of this compound lies in its specific combination of a methoxy group and a thiol group, which imparts its characteristic aroma and chemical properties .
Properties
IUPAC Name |
4-methoxy-2-methylbutane-2-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OS/c1-6(2,8)4-5-7-3/h8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHGKKGBUDMTIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOC)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052634 | |
| Record name | 4-Methoxy-2-methylbutane-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid | |
| Record name | 4-Methoxy-2-methyl-2-butanethiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/497/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
159.00 to 160.00 °C. @ 760.00 mm Hg | |
| Record name | 4-Methoxy-2-methyl-2-butanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036194 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in ethanol | |
| Record name | 4-Methoxy-2-methyl-2-butanethiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/497/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
94087-83-9 | |
| Record name | 4-Methoxy-2-methyl-2-butanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94087-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-2-methyl-2-butanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094087839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanethiol, 4-methoxy-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methoxy-2-methylbutane-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-2-methylbutane-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.664 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHOXY-2-METHYL-2-BUTANETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X72J2YFL9Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Methoxy-2-methyl-2-butanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036194 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the aroma profile of 4-methoxy-2-methyl-2-butanethiol?
A1: this compound possesses a powerful and distinctive aroma often described as "catty," "meaty," or reminiscent of blackcurrants. [, , , ] This compound significantly contributes to the overall aroma profile of blackcurrant berries, [] Japanese green tea, [] and certain virgin olive oils. [, ]
Q2: In which plants can this compound be found?
A2: This compound has been identified in various plants, including:
- Blackcurrant (Ribes nigrum L.) berries: It was first discovered in blackcurrant buds and later confirmed in the fruits themselves. [, ]
- Japanese green tea (Sen-cha): Identified as one of the most important odorants contributing to the tea's aroma. []
- Virgin olive oils: Found in varying concentrations depending on the oil's origin, contributing to a "black currant-like" aroma. [, , ]
- Clary sage (Salvia sclarea L.): Identified alongside related thiol compounds in the plant's volatile profile. []
Q3: How does the concentration of this compound vary in blackcurrant?
A3: The concentration of this thiol can vary significantly between blackcurrant cultivars. For instance, the "Andega" cultivar exhibited considerably higher levels compared to other cultivars studied. [] Furthermore, the extraction method and post-harvest handling significantly impact the thiol levels in blackcurrant extracts. []
Q4: How do factors like harvesting and storage affect this compound levels in blackcurrant?
A4: Research shows that mechanical harvesting can lead to lower thiol concentrations compared to hand-cutting blackcurrant buds. [] Additionally, post-harvest storage, particularly freezing, can significantly deplete the thiol content in the buds. [] This highlights the importance of careful harvesting and storage practices to preserve this aroma compound.
Q5: Are there any synthetic routes to produce this compound?
A5: Researchers have developed a novel synthetic method to produce this compound. This method utilizes methyl-3-methoxypropionate to create a butanol intermediate, which then undergoes thiolation using Lawesson's reagent. []
Q6: Is there a naturally occurring precursor to this compound in blackcurrant?
A6: Research suggests the presence of a non-volatile cysteine thiol conjugate in blackcurrant, believed to be the precursor to volatile thiols like this compound. [] This finding could be crucial for understanding the biosynthesis of this aroma compound in plants.
Q7: What analytical techniques are used to study this compound?
A7: Several analytical techniques are employed to study this compound:
- Gas chromatography-mass spectrometry (GC-MS): Used for identification and quantification. [, , ]
- Aroma extract dilution analysis (AEDA): Coupled with GC-olfactometry, it helps determine the odor potency and contribution of the compound to the overall aroma profile. [, , ]
- Stable-isotope dilution assays (SIDA): Used for accurate quantification of the compound in complex matrices. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


